2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid typically involves multiple steps, including the formation of the thiophene and pyrimidine rings, followed by their coupling and subsequent functionalization. Common synthetic routes include:
Formation of Thiophene Ring: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of Pyrimidine Ring: Pyrimidine derivatives can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Coupling and Functionalization: The thiophene and pyrimidine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit kinases and other molecular targets involved in cancer cell proliferation.
Material Science: The thiophene moiety in this compound makes it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Biological Research: It is studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound inhibits kinases, which are enzymes that play a crucial role in cell signaling and proliferation.
Antimicrobial Activity: The compound disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: Contains a thiophene nucleus and is used as a carbonic anhydrase inhibitor for treating glaucoma.
Tioconazole: Contains a thiophene nucleus and is used as an antifungal agent.
Uniqueness
2-(3-(((4-Chloro-5-cyano-6-(thiophen-2-yl)pyrimidin-2-yl)thio)methyl)phenyl)acetic acid is unique due to its combination of a thiophene ring, a pyrimidine ring, and a phenylacetic acid moiety
Eigenschaften
Molekularformel |
C18H12ClN3O2S2 |
---|---|
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
2-[3-[(4-chloro-5-cyano-6-thiophen-2-ylpyrimidin-2-yl)sulfanylmethyl]phenyl]acetic acid |
InChI |
InChI=1S/C18H12ClN3O2S2/c19-17-13(9-20)16(14-5-2-6-25-14)21-18(22-17)26-10-12-4-1-3-11(7-12)8-15(23)24/h1-7H,8,10H2,(H,23,24) |
InChI-Schlüssel |
QFACWMFCPXXPHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CSC2=NC(=C(C(=N2)Cl)C#N)C3=CC=CS3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.